

Siramesine Hydrochloride: A Technical Guide to its Discovery, Synthesis, and Biological Activity

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Compound of Interest

Compound Name: *Siramesine hydrochloride*

Cat. No.: *B1663665*

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Introduction

Siramesine hydrochloride (Lu 28-179) is a potent and selective sigma-2 (σ_2) receptor agonist that has garnered significant interest in the scientific community.[1] Originally developed by the pharmaceutical company H. Lundbeck for the treatment of anxiety and depression, its clinical development for these indications was discontinued.[1] However, subsequent research has unveiled its potent anticancer properties, positioning it as a valuable tool for oncology research and a potential lead compound for the development of novel cancer therapeutics.[2][3] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of **siramesine hydrochloride**, with a focus on the experimental methodologies and signaling pathways central to its mechanism of action.

Discovery and Development

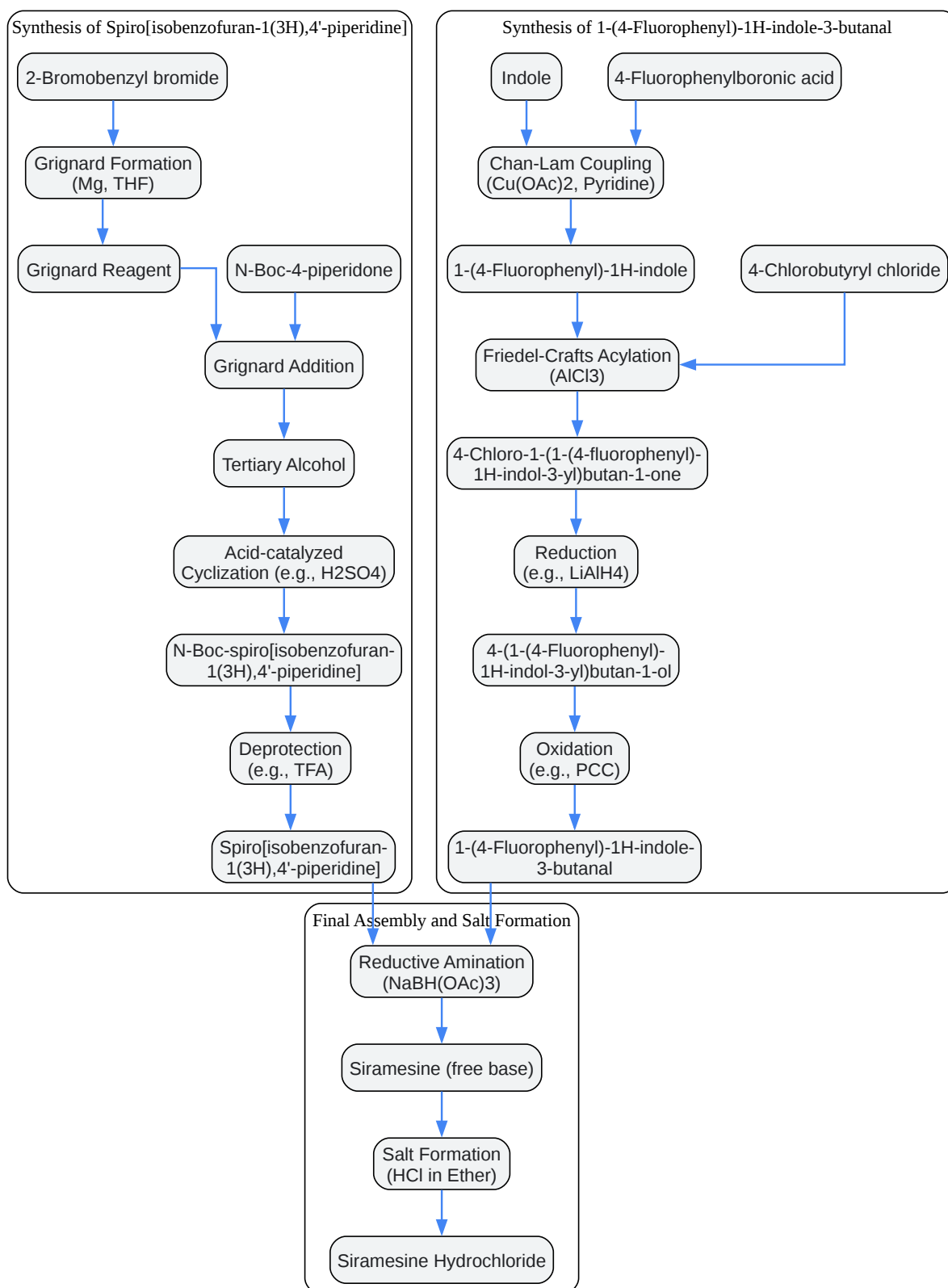
Siramesine was first reported in 1995 by Perregaard and colleagues at H. Lundbeck as part of a series of 3-(ω -aminoalkyl)-1H-indoles designed as high-affinity sigma receptor ligands.[4][5] The research aimed to develop selective ligands for the σ_2 receptor to elucidate its physiological roles and therapeutic potential. Siramesine emerged as a lead compound with subnanomolar affinity for the σ_2 receptor and significant selectivity over the σ_1 subtype.[5] Although initially investigated for its anxiolytic and antidepressant effects in preclinical models, it did not demonstrate the desired efficacy in human clinical trials for these conditions.[1][6] The

focus of siramesine research then shifted towards its anticancer properties, where it has shown considerable promise.^[2]

Chemical Synthesis

The chemical synthesis of **siramesine hydrochloride** involves a multi-step process. A representative synthetic route is depicted below, based on established methodologies for the synthesis of the core spiro[isobenzofuran-piperidine] and N-alkylated indole moieties.

Synthetic Scheme



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Caption: Synthetic pathway for **siramesine hydrochloride**.

Quantitative Data

The biological activity of **siramesine hydrochloride** has been extensively characterized through various binding and functional assays. The following tables summarize the key quantitative data.

Table 1: Sigma Receptor Binding Affinities of Siramesine

Receptor Subtype	Assay Type	Ligand	Ki (nM)	IC50 (nM)	Reference
$\sigma 2$	Radioligand Binding	[3H]DTG	0.19	0.12	[5]
$\sigma 1$	Radioligand Binding	--INVALID- LINK--- Pentazocine	17	17	[5]

Table 2: Binding Affinities of Siramesine for Other Receptors

Receptor	IC50 (nM)	Reference
5-HT1A	21000	[5]
5-HT2A	2000	[5]
D2	800	[5]
$\alpha 1$	330	[5]

Table 3: In Vitro Anticancer Activity of Siramesine

Cell Line	Cancer Type	Assay	IC50 (μM)	Reference
WEHI-S	Murine Fibrosarcoma	MTT	~5	[2]
MCF-7	Human Breast Cancer	MTT	~7	[2]
PC3	Human Prostate Cancer	Cell Viability	~15	[7]
U-87 MG	Human Glioblastoma	Cell Viability	~20	[8]
A549	Human Lung Adenocarcinoma	Cell Viability	~10	[3]

Experimental Protocols

Sigma Receptor Binding Assays

Objective: To determine the binding affinity of siramesine for σ_1 and σ_2 receptors.

Methodology:

- Membrane Preparation: Membranes are prepared from guinea pig brain (for σ_1) or rat liver (for σ_2) homogenates.
- Radioligand:--INVALID-LINK---pentazocine is used for σ_1 receptor binding, and [3H]DTG (1,3-di-o-tolyl-guanidine) in the presence of a masking concentration of (+)-pentazocine is used for σ_2 receptor binding.
- Assay Conditions: Membranes are incubated with increasing concentrations of the radioligand in the absence or presence of various concentrations of siramesine.
- Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
- Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

- **Data Analysis:** The inhibition constant (K_i) and the half-maximal inhibitory concentration (IC_{50}) are calculated using non-linear regression analysis.

In Vitro Cell Viability (MTT) Assay

Objective: To assess the cytotoxic effects of siramesine on cancer cell lines.

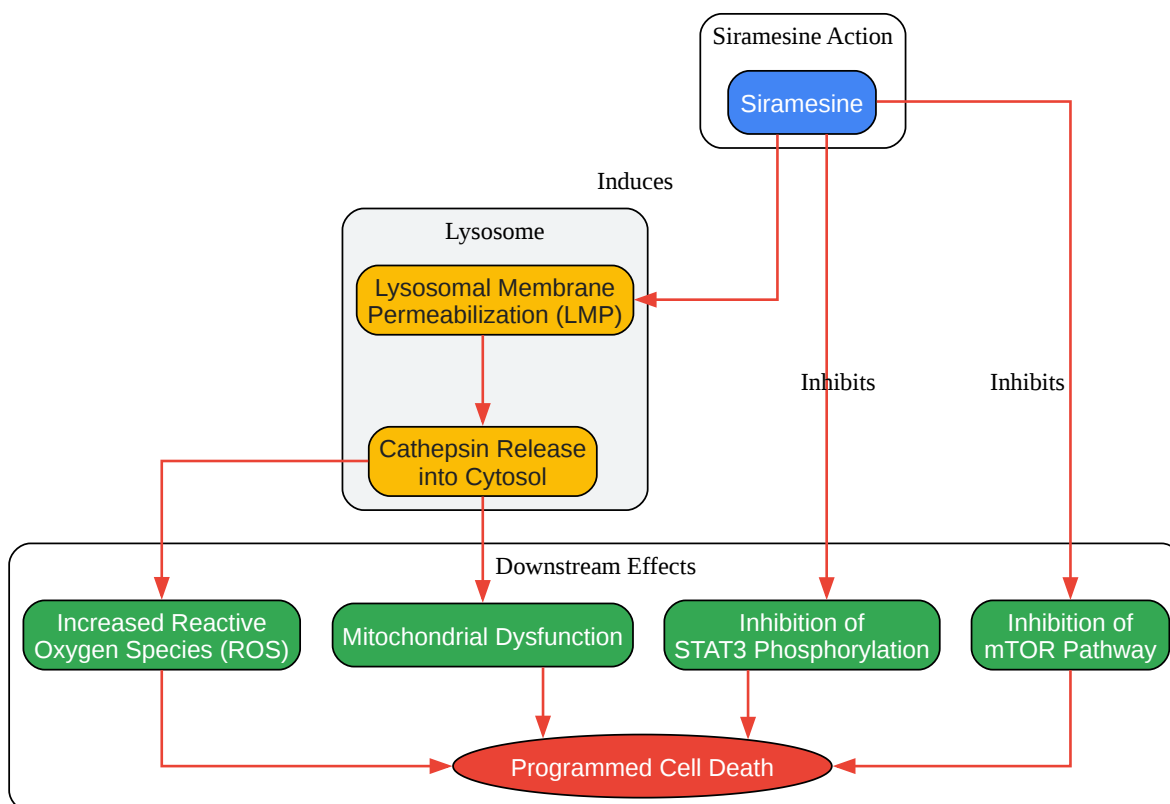
Methodology:

- **Cell Culture:** Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
- **Treatment:** Cells are treated with various concentrations of **siramesine hydrochloride** for a specified duration (e.g., 24, 48, or 72 hours).
- **MTT Addition:** MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
- **Solubilization:** The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).
- **Measurement:** The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
- **Data Analysis:** The half-maximal inhibitory concentration (IC_{50}) is calculated from the dose-response curve.^[2]

Signaling Pathways and Mechanism of Action

Siramesine's anticancer effects are attributed to its ability to induce a unique form of programmed cell death, distinct from classical apoptosis. The primary mechanism involves the destabilization of lysosomes, leading to a cascade of cellular events.

Siramesine-Induced Cell Death Pathway



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